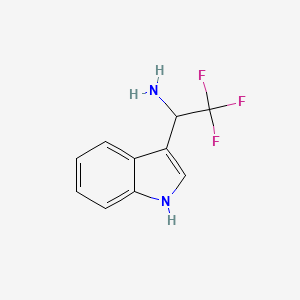![molecular formula C14H11ClFNO B2816534 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 1232823-60-7](/img/structure/B2816534.png)
4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is a Schiff base ligand . It is synthesized in a methanolic medium . The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Synthesis Analysis
The synthesis of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The resulting mixture is magnetically stirred and refluxed for 3 hours on an oil bath at 65°C . This process results in a precipitated product .Molecular Structure Analysis
The molecular structure of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is characterized by FT-IR, UV-Vis, and NMR spectral data . The “O” and “N” donor atoms of the Schiff base ligand participate in coordination with the metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The general formulae of the metal complexes formed are [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” are characterized by elemental analysis, molar conductance measurements, and melting points . The yield of the product is 73.91%, with a brown color and a melting point greater than 350°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol have been synthesized and characterized through various analytical techniques. For example, Ranjithreddy Palreddy et al. (2015) synthesized novel compounds and their metal complexes, characterized by FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These studies provide insights into the molecular properties suitable for metal ion coordination, highlighted through computational studies as well (Palreddy et al., 2015).
Biological Activities
The biological activity of similar compounds has been investigated, demonstrating their potential in medicinal chemistry. For instance, the antibacterial and antioxidant activities of tridentate substituted salicylaldimines have been studied, showing that these compounds exhibit significant activities against multiple drug-resistance bacteria and possess notable antioxidant capacities (Oloyede-Akinsulere et al., 2018).
Corrosion Inhibition
Research on imines similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol has shown their effectiveness as corrosion inhibitors. Studies have demonstrated the inhibition effects of these compounds on the corrosion of mild steel in hydrochloric acid solution, indicating their potential industrial applications in protecting metals from corrosion (Shanbhag et al., 2007).
Wirkmechanismus
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Eigenschaften
IUPAC Name |
4-chloro-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQMQYYYLEQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2816453.png)




![2-(3-Methyl-2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2816461.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816463.png)
![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)
![N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2816466.png)
![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)


![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)